molecular formula C23H23ClN4O3S B2514261 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide CAS No. 894020-08-7

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2514261
CAS No.: 894020-08-7
M. Wt: 470.97
InChI Key: CLIAHUKWKXIZBA-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is a synthetic chemical reagent designed for research applications, integrating a thiazolo[3,2-b][1,2,4]triazole core scaffold. This fused heterobicyclic system is a subject of significant interest in medicinal chemistry and drug discovery, as it is considered a cyclic analogue of biologically important molecules like thiosemicarbazide . Compounds featuring the 1,2,4-triazole nucleus are extensively documented to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The molecular architecture of this reagent incorporates a 4-chlorophenyl substituent on the thiazole ring and a 3,4-diethoxybenzamide group connected via an ethyl linker. This structure offers a versatile platform for probing structure-activity relationships. The presence of the benzamide moiety, in particular, allows for potential interactions with various enzymatic targets, making it valuable for the synthesis and screening of novel bioactive agents . Researchers can utilize this compound as a key intermediate in the development of new heterocyclic systems or as a candidate for direct pharmacological profiling in high-throughput screens against various disease models. Its primary research value lies in its potential as a scaffold for developing new therapeutic agents, given the established pharmacological relevance of its constituent heterocycles .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)22(29)25-12-11-18-14-32-23-26-21(27-28(18)23)15-5-8-17(24)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIAHUKWKXIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound notable for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is linked to an ethyl group and an amide functional group. Its structure suggests a range of pharmacological properties, particularly in anti-inflammatory and antimicrobial activities.

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. Specifically, derivatives similar to this compound have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have also demonstrated broad-spectrum antimicrobial activity. Studies have reported that related compounds exhibit significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thiazole and triazole rings enhances the interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. The chlorophenyl group is believed to enhance lipophilicity and improve cellular uptake. The thiazolo[3,2-b][1,2,4]triazole core contributes to the compound's ability to interact with biological targets effectively .

Structural FeatureEffect on Activity
Thiazolo[3,2-b][1,2,4]triazole moietyEnhances anti-inflammatory and antimicrobial properties
Chlorophenyl groupIncreases lipophilicity and cellular uptake
Ethyl linkageMay influence binding affinity with biological targets

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of thiazolo[3,2-b][1,2,4]triazoles to evaluate their biological activities. For instance:

  • Study on Anti-inflammatory Effects :
    • A derivative exhibited a significant reduction in nitric oxide production in LPS-stimulated macrophages by 62%, comparable to indomethacin .
  • Antimicrobial Evaluation :
    • Another study highlighted that certain triazole derivatives displayed MIC values significantly lower than traditional antibiotics against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole structure exhibit potent anticancer properties. Notable findings include:

  • Mechanisms of Action : Compounds similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide have shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Case Studies : In vitro studies have demonstrated that certain derivatives possess excellent anticancer properties at concentrations as low as 10 μM without causing toxicity to normal cells .

Antimicrobial Properties

The compound has exhibited promising antimicrobial activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Antifungal Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives are also recognized for their antifungal properties:

  • Effectiveness Against Resistant Strains : Recent reviews highlight their effectiveness against resistant fungal strains, making them valuable candidates for further development in antifungal therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several factors:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups like chlorine enhance lipophilicity and improve biological interactions.
  • Heterocyclic Framework : The thiazole and triazole rings play crucial roles in the compound's ability to engage with various biological targets .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two close analogues:

Property Target Compound 3,4-Dimethoxybenzamide Analogue Oxalamide Derivative
Molecular Formula C₂₁H₁₉ClN₄O₃S C₂₁H₁₉ClN₄O₃S C₂₂H₂₀ClN₅O₄S
Substituents 3,4-Diethoxybenzamide 3,4-Dimethoxybenzamide N1-(3,4-Dimethoxyphenyl)oxalamide
Molecular Weight 442.9 g/mol 442.9 g/mol 485.9 g/mol
Key Functional Groups Thiazolo-triazole, diethoxy, benzamide Thiazolo-triazole, dimethoxy, benzamide Thiazolo-triazole, oxalamide, dimethoxy
Synthetic Route Likely involves alkylation of triazole intermediates Similar to target compound Oxalamide coupling via aminoethoxy intermediate

Structural Implications :

  • Ethoxy vs.
  • Benzamide vs. Oxalamide : The oxalamide derivative introduces an additional hydrogen-bonding site, which may improve target binding but reduce metabolic stability.

Comparison with Other Triazole Derivatives

Compounds from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) differ significantly:

Physicochemical and Spectral Properties

  • IR Spectroscopy : The absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives (vs. hydrazinecarbothioamides) confirms cyclization, consistent with the target compound’s structure .
  • Lipophilicity : The 3,4-diethoxy group in the target compound likely increases logP compared to analogues with polar substituents (e.g., hydroxyl groups in ’s antioxidant derivatives) .

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